1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound with a unique structure that includes a benzodioxin ring and a trifluoroethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone
- 1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine
- 1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)piperazine
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoroethanol group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)9(14)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8-9,14H,5H2 |
InChI Key |
YJOAZLRITAGMRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(C(F)(F)F)O |
Origin of Product |
United States |
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